molecular formula C20H19F3IN5O2 B151069 5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine CAS No. 548756-68-9

5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B151069
CAS RN: 548756-68-9
M. Wt: 545.3 g/mol
InChI Key: LZZYEMSEMRUPIM-UHFFFAOYSA-N
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Description

The compound "5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine" is a multifunctional molecule that is likely to possess a complex structure due to the presence of multiple substituents including fluorine, iodine, and morpholine groups attached to an oxadiazole ring. The presence of these groups suggests potential for varied biological activity and chemical reactivity.

Synthesis Analysis

The synthesis of related oxadiazole compounds typically involves the cyclization of hydrazides and the subsequent substitution of different functional groups. For example, the synthesis of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was achieved by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, as characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to incorporate the difluoro and iodo substituents.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using single crystal X-ray diffraction, which provides precise information about the lattice parameters and the overall crystal system . The presence of fluorine and iodine atoms in the compound would likely influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Oxadiazole compounds can participate in various chemical reactions, including reactions with unsaturated compounds to afford difluoromethylenated oxadiazole-containing compounds . The reactivity can be influenced by the presence of electron-withdrawing groups such as fluorine, which can enhance the electrophilic character of the compound, facilitating nucleophilic attacks.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the oxadiazole ring. The presence of a morpholine group, for instance, could increase the basicity and potentially the solubility in organic solvents . The difluoro and iodo substituents could also affect the compound's density and boiling point due to their relatively high atomic weights.

Biological Activity

Oxadiazole derivatives have been screened for various biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and anticancer activities . The compound , with its unique combination of functional groups, could be expected to exhibit a range of biological activities, potentially including interactions with specific proteins as suggested by molecular docking studies .

Scientific Research Applications

Chemical Synthesis and Characterization

  • A study focused on synthesizing and characterizing similar oxadiazole compounds, revealing their potential in biological activities such as antibacterial and anti-TB activities. This study involved the synthesis of a compound by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride and confirmed its structure through NMR, IR, and Mass spectral studies, including crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

Biological Activities

  • The synthesized compounds, similar in structure to the one , have shown a wide spectrum of activities, including antibacterial, antimalarial, anti-inflammatory, antioxidant, antipyretic, and antihypertensive. These activities were explored through the synthesis of derivatives from 4-(morpholine-4-yl) benzohydrazide and subsequent chemical reactions (M. Somashekhar & R. Kotnal, 2020).

Antimicrobial Evaluation

  • Another study highlighted the antimicrobial and hemolytic activity of 2,5-disubstituted 1,3,4-oxadiazole compounds. A series of these compounds were prepared, and their structures were elucidated through various spectral data. They were screened for antimicrobial activity, showing variable effectiveness against selected microbial species (Samreen Gul et al., 2017).

Antifungal Activities

  • A study on related oxadiazole derivatives focused on synthesizing and evaluating their antifungal properties. The synthesized entities were evaluated against Gram-positive and Gram-negative bacteria as well as fungi, showing varying degrees of effectiveness (K. Parikh & D. Joshi, 2014).

Antitumor Activities

  • Research involving the synthesis of similar compounds, like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, indicated their potential in inhibiting cancer cell line proliferation (Xuechen Hao et al., 2017).

Anti-Inflammatory Studies

  • In a similar context, a series of 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide derivatives were synthesized and screened for their anti-inflammatory properties. This highlights the potential use of these compounds in developing novel biologically active compounds (M. Somashekhar & R. Kotnal, 2019).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources I have .

Future Directions

As this is a preliminary entry, more information about this compound could be added in the future . This could include more detailed information about its synthesis, chemical reactions, mechanism of action, and safety and hazards .

properties

IUPAC Name

5-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3IN5O2/c21-14-3-2-13(18(17(14)23)26-16-4-1-12(24)11-15(16)22)19-27-28-20(31-19)25-5-6-29-7-9-30-10-8-29/h1-4,11,26H,5-10H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZYEMSEMRUPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NN=C(O2)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3IN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine

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